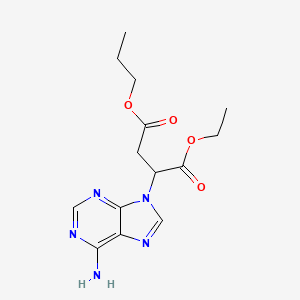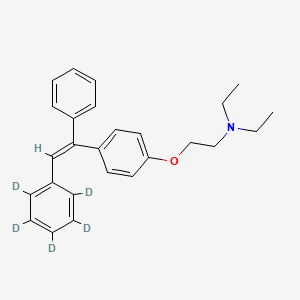
Deschloro Clomiphene-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deschloro Clomiphene-d5 is a deuterated analogue of Deschloro Clomiphene, which is itself an analogue of Clomiphene. Clomiphene is a medication primarily used to treat infertility in women who do not ovulate. This compound is often used in scientific research due to its labeled deuterium atoms, which make it useful in various analytical techniques .
Preparation Methods
The synthesis of Deschloro Clomiphene-d5 involves several steps, starting from the appropriate precursors. The process typically includes the following steps:
Formation of the base structure: The initial step involves the formation of the base structure, which is similar to the synthesis of Clomiphene. This includes the reaction of 2-(4-hydroxyphenyl)ethanol with 2,3,4,5,6-pentadeuteriobenzyl chloride in the presence of a base to form the ether linkage.
Introduction of the deuterium atoms: The deuterium atoms are introduced by using deuterated reagents during the synthesis. This ensures that the final product, this compound, contains the desired deuterium atoms.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired purity and isotopic labeling
Chemical Reactions Analysis
Deschloro Clomiphene-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding alcohols.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
Deschloro Clomiphene-d5 is widely used in scientific research due to its unique properties:
Analytical Chemistry: The deuterium labeling makes it an excellent internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy.
Pharmacokinetics: It is used to study the pharmacokinetics and metabolism of Clomiphene and its analogues in biological systems.
Drug Development: Researchers use this compound to develop new drugs and to understand the mechanism of action of Clomiphene and related compounds
Mechanism of Action
Deschloro Clomiphene-d5, like Clomiphene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, and ovaries. By binding to these receptors, it inhibits the negative feedback mechanism of estrogen on gonadotropin release, leading to an increase in the secretion of follicle-stimulating hormone and luteinizing hormone. This, in turn, stimulates ovulation .
Comparison with Similar Compounds
Deschloro Clomiphene-d5 is unique due to its deuterium labeling, which distinguishes it from other analogues of Clomiphene. Similar compounds include:
Clomiphene: The parent compound used to treat infertility.
Enclomiphene: The trans-isomer of Clomiphene, which is also used in the treatment of male hypogonadism.
Zuclomiphene: The cis-isomer of Clomiphene, which has different pharmacological properties compared to Enclomiphene
This compound’s unique isotopic labeling makes it particularly valuable in research settings, providing insights that are not possible with non-labeled analogues.
Properties
IUPAC Name |
N,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3/b26-21-/i5D,7D,8D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKPBLYAKJJMQO-IBEQMINASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

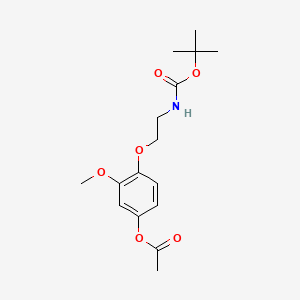
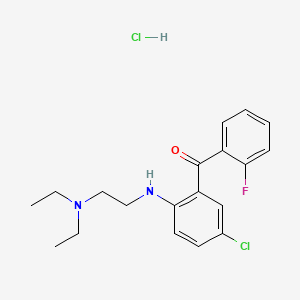
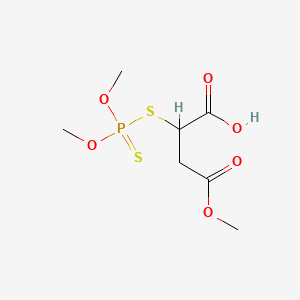
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)


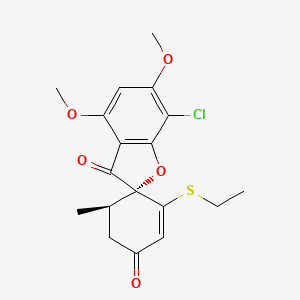
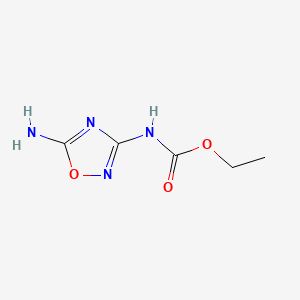
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
